what is the structure of 1-phenylisoquinoline
what is the structure of 1-phenylisoquinoline
An In-depth Technical Guide on the Structure of 1-Phenylisoquinoline
Introduction
1-Phenylisoquinoline is an aromatic heterocyclic compound belonging to the isoquinoline alkaloid family.[1][2] Its molecular framework is characterized by a phenyl group substituted at the 1-position of an isoquinoline ring system.[3][4] This scaffold is of significant interest to researchers and drug development professionals due to the diverse biological activities exhibited by its derivatives, including potential applications as anticancer agents that inhibit tubulin polymerization.[5] This guide provides a detailed examination of the molecular structure of 1-phenylisoquinoline, supported by physicochemical data, spectroscopic protocols for its characterization, and a structural diagram.
Molecular Structure and Visualization
The core structure of 1-phenylisoquinoline consists of a bicyclic isoquinoline system, which is composed of a benzene ring fused to a pyridine ring. A phenyl group is attached to the carbon atom at position 1 of this isoquinoline nucleus.[3][6] The molecular formula for 1-phenylisoquinoline is C₁₅H₁₁N.[3][4][7]
Figure 1: 2D chemical structure of 1-phenylisoquinoline.
Physicochemical and Computed Properties
The structural arrangement of 1-phenylisoquinoline dictates its physical and chemical properties, which are essential for its handling, formulation, and application in research.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁N | [3][4][7] |
| Molecular Weight | 205.25 g/mol | [3][7] |
| CAS Number | 3297-72-1 | [3][4][7] |
| IUPAC Name | 1-phenylisoquinoline | [7] |
| Melting Point | 96 °C | [8] |
| Boiling Point | 130 °C at 10 mmHg | [8] |
| Density | 1.127 g/cm³ | [8] |
| Solubility | Slightly soluble in Chloroform and DMSO | [9] |
| logP | 3.90 | [8] |
| Polar Surface Area (PSA) | 12.89 Ų | [8] |
| Refractive Index | 1.654 | [8] |
Experimental Protocols for Structural Elucidation
The structure of 1-phenylisoquinoline is unequivocally confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity, chemical environment of atoms, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.
-
General Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 1-phenylisoquinoline sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within an NMR tube.[9]
-
Data Acquisition: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.[9]
-
Referencing: Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]
-
Analysis: The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms.[10][11]
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
General Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be achieved via direct infusion or after separation using gas chromatography (GC) or liquid chromatography (LC).[9]
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1-phenylisoquinoline (205.25 g/mol ).[6][7]
-
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.
-
General Protocol for Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample by mixing a small amount with KBr powder and pressing it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.[9]
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[9]
-
Analysis: The IR spectrum of 1-phenylisoquinoline is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic and heterocyclic systems (typically in the 1600-1400 cm⁻¹ region).[9]
-
Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and torsional angles, single-crystal X-ray diffraction is the definitive method.[5]
-
General Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow a single crystal of high quality and suitable size from a solution of 1-phenylisoquinoline by slow evaporation of a suitable solvent or by vapor diffusion.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, allowing for the determination of atomic positions. This initial model is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise coordinates for each atom in the crystal lattice, from which detailed geometric parameters of the 1-phenylisoquinoline molecule can be extracted. Crystallographic data for 1-phenylisoquinoline and its derivatives can be found in databases such as the Crystallography Open Database (COD).[7]
-
Conclusion
The structure of 1-phenylisoquinoline is well-defined, featuring a planar isoquinoline ring system linked to a phenyl substituent at the C1 position. Its molecular architecture has been thoroughly established using a suite of standard analytical techniques, including NMR, MS, and IR spectroscopy, with its precise three-dimensional geometry confirmable by X-ray crystallography. This foundational structural knowledge is critical for the rational design and synthesis of novel derivatives for potential therapeutic applications, particularly in the field of oncology.[5]
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline, 1-phenyl- [webbook.nist.gov]
- 4. Isoquinoline, 1-phenyl- [webbook.nist.gov]
- 5. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-phenylisoquinoline (C15H11N) [pubchemlite.lcsb.uni.lu]
- 7. 1-Phenylisoquinoline | C15H11N | CID 137882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Phenylisoquinoline - SpectraBase [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
